molecular formula C9H13NO B1268121 2-(Benzyloxy)ethanamine CAS No. 38336-04-8

2-(Benzyloxy)ethanamine

Cat. No.: B1268121
CAS No.: 38336-04-8
M. Wt: 151.21 g/mol
InChI Key: XJGVVOAKITWCAB-UHFFFAOYSA-N
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Description

Significance as a Biochemical Reagent and Organic Compound in Research

2-(Benzyloxy)-1-ethanamine is widely recognized as a crucial biochemical reagent and organic compound in various research endeavors. chemicalbook.commedchemexpress.comszabo-scandic.commedchemexpress.com Its utility stems from its bifunctional nature, possessing both a primary amine and a benzyl (B1604629) ether. This allows it to participate in a wide array of chemical reactions and interactions, making it a valuable tool for scientists exploring biological systems and constructing complex molecules. chemicalbook.commedchemexpress.comszabo-scandic.commedchemexpress.com The presence of the benzyloxy group offers a strategic advantage, as it can serve as a protecting group for the hydroxyl function, which can be selectively removed under specific conditions. This controlled manipulation is essential in multi-step synthetic processes.

The compound's properties are summarized in the table below:

PropertyValue
CAS Number 38336-04-8
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Boiling Point 241 °C
Density 1.016 g/cm³
Flash Point 85 °C

Role in Synthesis and Derivatization Strategies

The primary amine group in 2-(Benzyloxy)-1-ethanamine makes it an excellent nucleophile, readily participating in reactions to form amides, imines, and other nitrogen-containing functionalities. This reactivity is fundamental to its role in derivatization strategies, where it is used to modify other molecules to enhance their analytical detection or alter their biological activity. researchgate.netnih.gov For instance, it can be reacted with carboxylic acids or their derivatives to form stable amide bonds, a common strategy in peptide synthesis and the development of peptidomimetics.

Furthermore, 2-(Benzyloxy)-1-ethanamine serves as a key building block in the synthesis of more complex molecules. cymitquimica.comlookchem.comachemblock.com Its structural framework can be incorporated into larger scaffolds to create novel compounds with desired properties. A notable example is its use in the synthesis of single and double-chain fluorocarbon and hydrocarbon galactosyl amphiphiles, which have demonstrated anti-HIV-1 activities. chemicalbook.com The synthesis of such complex molecules often involves a series of carefully planned steps, where the unique reactivity of 2-(Benzyloxy)-1-ethanamine is harnessed at specific stages. A general synthetic route to a derivative of this compound, 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane, involves the reaction of 2-benzyloxy-ethanol with p-tosyl chloride in the presence of pyridine. prepchem.com

Derivatization is a common technique used in analytical chemistry to improve the detection and separation of compounds. researchgate.net In the context of biogenic amines, derivatization with agents like dansyl chloride is often employed to form stable and fluorescent products that are more easily detected by techniques such as high-performance liquid chromatography (HPLC). researchgate.net While not directly about 2-(Benzyloxy)-1-ethanamine, this highlights the importance of the amine functional group in such analytical strategies.

Overview of Research Trajectories and Applications

The research applications of 2-(Benzyloxy)-1-ethanamine and its derivatives are diverse and continue to expand. One significant area of investigation is in medicinal chemistry, where it is used as a scaffold for the development of new therapeutic agents. biosynth.comambeed.com For example, it has been incorporated into imidazopyridine structures that bind to the 5-HT2C receptor, a target for drugs addressing conditions related to serotonin (B10506) and dopamine (B1211576) levels. biosynth.com

Moreover, the hydrochloride salt of 2-(Benzyloxy)-1-ethanamine is utilized in the synthesis of compounds with potential antiviral properties, specifically against HIV-1. chemicalbook.com This underscores the compound's importance in the ongoing search for new and effective treatments for infectious diseases. The versatility of 2-(Benzyloxy)-1-ethanamine as a synthetic intermediate ensures its continued relevance in the exploration of novel chemical entities with a wide range of biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

2-phenylmethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGVVOAKITWCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336448
Record name 2-(benzyloxy)-1-ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38336-04-8
Record name 2-(benzyloxy)-1-ethanamine
Source EPA DSSTox
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Record name 2-(Benzyloxy)ethanamine
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Synthetic Methodologies for 2 Benzyloxy 1 Ethanamine and Its Analogues

Conventional Synthetic Routes to 2-(Benzyloxy)-1-ethanamine

2-(Benzyloxy)-1-ethanamine, also known as 2-aminoethyl benzyl (B1604629) ether, is a foundational building block in organic synthesis. While often commercially available, its preparation can be achieved through established organic chemistry reactions. A common conceptual approach involves the benzylation of a suitable ethanolamine (B43304) precursor where the amino group is protected, followed by deprotection. For instance, N-protected ethanolamine can be treated with a benzyl halide (like benzyl bromide) in the presence of a base to form the benzyl ether. Subsequent removal of the protecting group yields the final 2-(benzyloxy)-1-ethanamine.

Advanced Synthetic Strategies for N-Substituted 2-(Benzyloxy)ethanamine Derivatives

The synthesis of N-substituted derivatives of this compound is crucial for developing a diverse range of functional molecules. These strategies often focus on creating N,N-disubstituted products through carefully controlled reactions.

Optimization of Reaction Conditions and Reagents

The efficient synthesis of compounds such as 2-(benzyloxy)-N,N-dialkyl-2-phenylethan-1-amines requires careful optimization of activating reagents and reaction conditions. Research has shown that starting from a regioisomeric mixture of amino alcohols, the formation of an intermediate aziridinium (B1262131) ion is key. The choice of activating reagent significantly impacts the yield of the final product. researchgate.net

Initial trials with reagents like p-nitrobenzenesulfonyl chloride and o-nitrobenzenesulfonyl chloride resulted in low yields of 18-21%. Similarly, p-toluenesulfonyl chloride and methanesulfonic anhydride (B1165640) gave modest yields of 23%. The most effective result was achieved using methanesulfonyl chloride, which boosted the product yield to 84%. researchgate.net These reactions are often carried out at elevated temperatures, sometimes using a monowave reactor to shorten reaction times. researchgate.net

Optimization of Activating Reagents for Synthesis of 2-(benzyloxy)-N,N-dialkyl-2-phenylethan-1-amines researchgate.net
EntryActivating ReagentYield (%)
1p-nitrobenzenesulfonyl chloride21
2o-nitrobenzenesulfonyl chloride18
32,4-dinitrobenzenesulfonyl chlorideNo Reaction
4p-toluenesulfonyl chloride23
5methanesulfonic anhydride23
6methanesulfonyl chloride84

Regioselectivity in Amination Reactions

Regioselectivity is a critical consideration in the synthesis of substituted amines. In the context of forming aryl amines, methods have been developed for the direct conversion of phenolic hydroxyl groups into free amino groups. researchgate.net One such strategy involves the in-situ generation of benzynes from phenols, which are then trapped regioselectively with an aminating agent like potassium hexamethyldisilazide to form primary anilines after an acidic workup. researchgate.net While not directly involving 2-(benzyloxy)-1-ethanamine, these principles of controlling the position of amination are fundamental in the synthesis of its more complex aromatic analogues and derivatives. The ability to direct the placement of the amino group on a molecular scaffold is essential for creating specific isomers with desired properties. researchgate.net

Preparation of Complex Scaffolds Utilizing 2-(Benzyloxy)-1-ethanamine Precursors

The 2-(benzyloxy)ethyl moiety is a valuable component in the synthesis of more elaborate molecular structures, including heterocyclic systems like nitrones and complex chiral molecules derived from amino acids.

Synthesis of Nitrones from 2-(Benzyloxy)ethylamine

Nitrones are versatile intermediates in organic synthesis, notably for 1,3-dipolar cycloaddition reactions. 2-(Benzyloxy)ethylamine serves as a precursor for the synthesis of N-[2-(benzyloxy)ethyl]nitrones. researchgate.netresearchgate.net The synthesis can be achieved through the condensation of the corresponding hydroxylamine (B1172632) with an aliphatic aldehyde. This method has been used to produce a series of C-alkyl-N-[2-(benzyloxy)ethyl]nitrones with yields ranging from 75% to 95%. researchgate.net The reactions proceed efficiently, providing stable and easy-to-handle products. researchgate.net

Synthesis of C-Alkyl-N-[2-(benzyloxy)ethyl]nitrones researchgate.net
ProductR¹ GroupR² GroupYield (%)
2li-PrMe81
2mi-Pri-Pr85
2ni-Prn-Pr95
2oi-Pri-Pr94
2pi-Prt-Bu88
2si-Pr(CH₂)₂Ph89
2vPhMe86
2wPhi-Pr95
2xPht-Bu90

Derivatization from (2S)-3-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic Acid

Complex structures can be built from chiral precursors that share structural motifs with 2-(benzyloxy)-1-ethanamine. A notable example is (2S)-3-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, also known as N-boc-O-benzyl-L-serine. This commercially available amino acid derivative is a versatile starting material. rkmmanr.org

An efficient, multi-step synthesis uses this precursor to create complex Schiff base derivatives. The process begins with the coupling of the protected amino acid with a hydrazide to form a diacyl hydrazine (B178648). This intermediate is then cyclized to form a 1,3,4-thiadiazole (B1197879) ring. Subsequent deprotection of the amine and condensation with a substituted benzaldehyde (B42025) yields the final asymmetric (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine derivatives. rkmmanr.org This pathway demonstrates how the benzyloxy-containing backbone can be integrated into sophisticated heterocyclic systems. rkmmanr.org

Multi-step Synthesis of Bridged and Polycyclic Systems Incorporating Benzyloxyethylamine Moieties

General methodologies for the synthesis of such complex molecular architectures often involve key strategies such as intramolecular cyclization reactions, ring-closing metathesis, Diels-Alder reactions, and palladium-catalyzed cross-coupling reactions. These methods are foundational in the construction of intricate three-dimensional structures.

In principle, 2-(benzyloxy)-1-ethanamine could serve as a versatile building block in such syntheses. The primary amine provides a nucleophilic handle for the introduction of the side chain onto a core structure, while the benzyloxy group can act as a protecting group for a hydroxyl function, which could be revealed at a later synthetic stage for further functionalization or to participate in cyclization.

A hypothetical synthetic approach could involve the initial N-alkylation or N-acylation of 2-(benzyloxy)-1-ethanamine with a substrate already containing a portion of the desired cyclic system and a reactive site for the subsequent ring-forming step. The benzyloxyethyl moiety could influence the conformational preferences of the acyclic precursor, potentially guiding the stereochemical outcome of the cyclization.

While specific research detailing the multi-step synthesis of bridged and polycyclic systems from 2-(benzyloxy)-1-ethanamine is not prominently documented, the principles of organic synthesis suggest its potential as a valuable precursor in the design and construction of novel and complex molecular scaffolds. Further research in this specific area would be necessary to establish detailed synthetic routes and characterize the resulting complex molecules.

Chemical Reactivity and Derivatization Studies of 2 Benzyloxy 1 Ethanamine

Reactions at the Amine Functionality

The primary amine group in 2-(benzyloxy)-1-ethanamine is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The nucleophilic nature of the primary amine in 2-(benzyloxy)-1-ethanamine facilitates its reaction with acylating and sulfonylating agents. These reactions typically involve the displacement of a leaving group (such as a halide) from the electrophilic reagent by the amine, resulting in the formation of amides and sulfonamides, respectively.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (to neutralize the HCl byproduct) yields N-acylated products. For instance, the reaction of 2-(benzyloxy)-1-ethanamine with an appropriate acyl chloride would produce the corresponding N-[2-(benzyloxy)ethyl]amide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords N-sulfonylated derivatives. The resulting sulfonamides are important structural motifs in medicinal chemistry.

A representative reaction is shown below: C₆H₅CH₂OCH₂CH₂NH₂ + RCOCl → C₆H₅CH₂OCH₂CH₂NHCOR + HCl C₆H₅CH₂OCH₂CH₂NH₂ + RSO₂Cl → C₆H₅CH₂OCH₂CH₂NHSO₂R + HCl

These reactions are fundamental in peptide synthesis and the development of various pharmacologically active molecules.

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and offers a controlled way to introduce alkyl groups onto the nitrogen atom of 2-(benzyloxy)-1-ethanamine. wikipedia.orgmasterorganicchemistry.com This process involves two key steps: the initial reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

The initial condensation reaction is reversible and typically favored by the removal of water. The subsequent reduction is accomplished using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

This method avoids the over-alkylation that can be a significant side reaction in direct alkylation with alkyl halides. masterorganicchemistry.com By choosing the appropriate aldehyde or ketone, a wide array of mono- or di-substituted amines can be synthesized from 2-(benzyloxy)-1-ethanamine. wikipedia.org The reaction can be performed as a one-pot procedure where the amine, carbonyl compound, and reducing agent are all present in the reaction mixture. wikipedia.org

Carbonyl CompoundReducing AgentProduct
Aldehyde (R'CHO)NaBH₃CNC₆H₅CH₂OCH₂CH₂NHCH₂R'
Ketone (R'R''CO)NaBH(OAc)₃C₆H₅CH₂OCH₂CH₂N(CRR'R'')

The primary amine of 2-(benzyloxy)-1-ethanamine readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.commasterorganicchemistry.comlibretexts.org The formation of the C=N double bond is a reversible process. masterorganicchemistry.comlibretexts.org

The general mechanism for imine formation involves the following steps:

Nucleophilic attack of the amine on the carbonyl carbon. libretexts.org

Proton transfer to form a carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group to make it a good leaving group (water). libretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the final imine product. libretexts.org

The reaction conditions, particularly the pH, are crucial for optimal imine formation. The reaction is generally favored under mildly acidic conditions. chemistrysteps.com

Beyond simple imines, 2-(benzyloxy)-1-ethanamine can react with other carbonyl-related compounds. For instance, reaction with hydroxylamine (B1172632) (NH₂OH) would yield an oxime, and reaction with hydrazine (B178648) (NH₂NH₂) would produce a hydrazone. masterorganicchemistry.com These derivatives are often stable, crystalline solids. libretexts.org

Carbonyl CompoundProduct TypeGeneral Structure
Aldehyde (R'CHO)Imine (Aldimine)C₆H₅CH₂OCH₂CH₂N=CHR'
Ketone (R'R''CO)Imine (Ketimine)C₆H₅CH₂OCH₂CH₂N=CR'R''
HydroxylamineOximeC₆H₅CH₂OCH₂CH₂N=CR'R'' (from ketone)
HydrazineHydrazoneC₆H₅CH₂OCH₂CH₂N=N-CR'R'' (from ketone)

Transformations Involving the Ether Linkage

The benzyl (B1604629) ether linkage in 2-(benzyloxy)-1-ethanamine is a key functional group that can be selectively cleaved under various conditions. This deprotection strategy is widely used in organic synthesis to unmask a primary alcohol. The most common method for cleaving the benzyl ether is through catalytic hydrogenation.

In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and results in the formation of the corresponding alcohol (2-aminoethanol) and toluene.

C₆H₅CH₂OCH₂CH₂NH₂ + H₂ (Pd/C) → HOCH₂CH₂NH₂ + C₆H₅CH₃

This transformation is highly efficient and chemoselective, often leaving other functional groups within the molecule intact. The stability of the benzyl ether under a wide range of other reaction conditions makes it an excellent protecting group for alcohols.

Cyclization and Heterocycle Formation via 2-(Benzyloxy)-1-ethanamine Intermediates

2-(Benzyloxy)-1-ethanamine and its derivatives serve as valuable intermediates in the synthesis of various heterocyclic compounds. The presence of both a nucleophilic amine and a flexible backbone allows for intramolecular reactions to form cyclic structures.

Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine (B150603) ring with a carbonyl group. sysrevpharm.orgresearchgate.net One of the most common methods for their synthesis involves a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-acid, typically thioglycolic acid (mercaptoacetic acid). researchgate.nethilarispublisher.com

In this context, an imine intermediate is first formed from 2-(benzyloxy)-1-ethanamine and an appropriate aldehyde. This Schiff base then undergoes cyclocondensation with thioglycolic acid. The thiol group of thioglycolic acid adds to the carbon of the C=N bond, and the carboxylic acid group condenses with the nitrogen atom, eliminating a molecule of water to form the thiazolidinone ring. researchgate.nethilarispublisher.com The reaction is often catalyzed by a dehydrating agent or performed in a solvent that allows for azeotropic removal of water.

The general reaction scheme is as follows:

Imine Formation: C₆H₅CH₂OCH₂CH₂NH₂ + R'CHO → C₆H₅CH₂OCH₂CH₂N=CHR' + H₂O

Cyclocondensation: C₆H₅CH₂OCH₂CH₂N=CHR' + HSCH₂COOH → 2-(Substituted)-3-[2-(benzyloxy)ethyl]thiazolidin-4-one + H₂O

This synthetic route provides a versatile method for preparing a library of thiazolidinone derivatives with various substituents, which can then be evaluated for their biological activities. sysrevpharm.orgnih.gov

Construction of Thiadiazole Scaffolds

The primary amine functionality of 2-(Benzyloxy)-1-ethanamine serves as a key reactive site for the construction of nitrogen-containing heterocycles, including the 1,3,4-thiadiazole (B1197879) ring system. While direct, one-pot syntheses starting from 2-(Benzyloxy)-1-ethanamine are not extensively documented in readily available literature, the general principles of 1,3,4-thiadiazole synthesis provide a framework for its potential applications.

A common and versatile method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones. Although not explicitly detailing the use of 2-(Benzyloxy)-1-ethanamine, research on related benzyloxy derivatives provides a plausible synthetic route. For instance, the reaction of benzyloxy benzaldehyde (B42025) with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone intermediate. This intermediate can then undergo oxidative cyclization to form the 2-amino-1,3,4-thiadiazole (B1665364) derivative.

Another established method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphate ester (PPE). In this context, a carboxylic acid derivative of 2-(Benzyloxy)-1-ethanamine could theoretically be employed to generate a thiadiazole scaffold bearing the benzyloxyethyl side chain. For example, the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives has been achieved starting from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid. This involves coupling with a hydrazide, followed by cyclization to form the thiadiazole ring. scispace.com

A general synthetic approach to 2-amino-5-substituted-1,3,4-thiadiazoles is outlined in the table below, which could be adapted for derivatives of 2-(Benzyloxy)-1-ethanamine.

Table 1: General Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

StepReactantsReagents/ConditionsProduct
1Aromatic/Aliphatic Carboxylic Acid, ThiosemicarbazidePhosphorus oxychloride (POCl₃) or Polyphosphate ester (PPE), Heat2-Amino-5-substituted-1,3,4-thiadiazole
2Substituted Benzaldehyde, ThiosemicarbazideAcid catalyst (e.g., acetic acid), EthanolThiosemicarbazone intermediate
3ThiosemicarbazoneOxidizing agent (e.g., Fe³⁺), Heat2-Amino-5-substituted-1,3,4-thiadiazole

Stereochemical Aspects in Derivatization

The primary amine group of 2-(Benzyloxy)-1-ethanamine is a focal point for derivatization reactions, which can have significant stereochemical implications, particularly when the amine or the derivatizing agent is chiral. The formation of diastereomers through the reaction of a chiral amine with a chiral reagent is a fundamental concept in stereochemistry. These diastereomers possess different physical and chemical properties, which allows for their separation and analysis.

When 2-(Benzyloxy)-1-ethanamine is reacted with a chiral derivatizing agent, a pair of diastereomers can be formed if the amine itself is chiral or if a new stereocenter is created during the reaction. Chiral derivatizing agents (CDAs), also known as chiral resolving agents, are enantiomerically pure compounds used to convert a mixture of enantiomers into a mixture of diastereomers. chemrxiv.org

Common classes of chiral derivatizing agents for primary amines include chiral carboxylic acids, acid chlorides, isocyanates, and isothiocyanates. The reaction of 2-(Benzyloxy)-1-ethanamine with such a reagent would lead to the formation of diastereomeric amides, ureas, or thioureas, respectively. These diastereomers can often be distinguished and quantified using techniques like High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase or by Nuclear Magnetic Resonance (NMR) spectroscopy. whiterose.ac.uk

For example, the reaction of a primary amine with a chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), is a well-established method for determining the enantiomeric purity of the amine. The resulting diastereomeric amides exhibit distinct signals in their ¹H and ¹⁹F NMR spectra.

The table below summarizes various chiral derivatizing agents and their potential reactions with a primary amine like 2-(Benzyloxy)-1-ethanamine, leading to the formation of diastereomers.

Table 2: Chiral Derivatizing Agents for Primary Amines and Resulting Diastereomers

Chiral Derivatizing Agent (CDA) ClassExample of CDAReaction with Primary AmineResulting Diastereomeric Product
Chiral Carboxylic Acid(S)-(+)-Mandelic acidAmidationDiastereomeric amides
Chiral Acid Chloride(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)AcylationDiastereomeric amides
Chiral Isocyanate(S)-(-)-α-Methylbenzyl isocyanateAdditionDiastereomeric ureas
Chiral Isothiocyanate(R)-(+)-1-Phenylethyl isothiocyanateAdditionDiastereomeric thioureas

The efficiency of diastereomer separation and the accuracy of stereochemical analysis depend on several factors, including the choice of the chiral derivatizing agent, the reaction conditions, and the analytical method employed. The conformational rigidity of the resulting diastereomers and the distance between the stereocenters play a crucial role in the degree of separation and the differences observed in spectroscopic analyses.

Applications in Medicinal Chemistry and Biological Research

2-(Benzyloxy)-1-ethanamine as a Core Building Block for Bioactive Molecules

2-(Benzyloxy)-1-ethanamine serves as a fundamental building block in the construction of more complex, biologically active molecules. Its primary amine group offers a reactive site for a multitude of chemical transformations, including amidation, alkylation, and the formation of Schiff bases. This versatility allows for its incorporation into a wide array of molecular architectures. The benzyloxy moiety, on the other hand, provides a stable, lipophilic component that can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

In the realm of drug development, this compound is utilized as a precursor for synthesizing pharmaceutical agents. Its structural features are leveraged to enhance the specificity and activity of molecules targeting various biological systems. Furthermore, it is employed in the creation of bifunctional linkers, which are crucial components in the assembly of antibody-drug conjugates (ADCs), a targeted form of cancer therapy. The adaptability of 2-(Benzyloxy)-1-ethanamine makes it a recurring motif in the synthesis of novel compounds with therapeutic potential.

Development of Novel Pharmaceutical Agents Incorporating 2-(Benzyloxy)-1-ethanamine Moieties

The incorporation of the 2-(Benzyloxy)-1-ethanamine scaffold has led to the development of several promising pharmaceutical agents with diverse biological activities.

A notable application of 2-(Benzyloxy)-1-ethanamine as a building block is in the synthesis of novel anti-microbial agents. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. In these derivatives, the 2-(Benzyloxy)-1-ethanamine core is modified to create compounds that exhibit significant inhibitory activity against the H37Rv strain of the bacterium. The research in this area has identified compounds with minimal inhibitory concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid. These findings underscore the potential of this chemical scaffold in the development of new treatments for tuberculosis.

CompoundSubstituent (R)MIC (μg/mL) against M. tuberculosis H37Rv
9aH>100
9b6-Cl6.25
9c6-F12.5
9d7-Cl3.12
9e7-F6.25

While the 2-(Benzyloxy)-1-ethanamine scaffold holds theoretical potential for the design of enzyme inhibitors, specific studies focusing on its derivatives as cholinesterase inhibitors are not extensively documented in publicly available research. The development of cholinesterase inhibitors is a critical area of research, particularly for the symptomatic treatment of Alzheimer's disease. The structural features of 2-(Benzyloxy)-1-ethanamine could, in principle, be adapted to design molecules that fit into the active sites of acetylcholinesterase or butyrylcholinesterase. However, further research is required to explore and validate this potential application.

In the field of neuroscience, derivatives of 2-(Benzyloxy)-1-ethanamine have been investigated for their neuroprotective properties. A series of benzyloxy benzamide (B126) derivatives were synthesized and found to exhibit neuroprotective effects against glutamate-induced damage in primary cortical neurons. The mechanism of action is believed to involve the disruption of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, which is implicated in neuronal damage following ischemic stroke. One of the lead compounds from this series demonstrated a significant reduction in infarct size and neurological deficits in a rat model of middle cerebral artery occlusion, highlighting its potential as a therapeutic agent for ischemic stroke. frontiersin.org

The 2-(Benzyloxy)-1-ethanamine moiety is a key structural component of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, also known as tesmilifene (B1662668). This compound has been the subject of significant oncology research. Studies have shown that tesmilifene can preferentially target and kill breast tumor-initiating cells (TICs). nih.gov It induces apoptosis in CD44+/CD24-/low breast cancer cells and has been shown to cooperate with doxorubicin (B1662922) to eradicate tumorigenic cells in vitro. nih.gov

Furthermore, in clinical research, the combination of tesmilifene with cyclophosphamide (B585) has been evaluated as a treatment for metastatic hormonally unresponsive prostate cancer. nih.gov This combination therapy demonstrated notable activity with a favorable toxicity profile. nih.gov

Patient GroupResponse MetricResponse Rate
Measurable soft tissue disease (n=7)Partial Remission (PR)71%
Assessable bone disease (n=16)Complete or Partial Remission (CR/PR)19%
Elevated serum PSA (n=18)>50% decrease in PSA50%
Bone pain (n=13)Partial or complete resolution85%

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of 2-(Benzyloxy)-1-ethanamine Analogues

The systematic modification of the 2-(Benzyloxy)-1-ethanamine scaffold has allowed for the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR), providing insights into the molecular features that govern biological activity.

In the context of the anti-mycobacterial N-(4-(benzyloxy)benzyl)-4-aminoquinolines, SAR studies revealed that the nature and position of substituents on the quinoline (B57606) ring significantly influence the inhibitory activity. For example, the presence of a chlorine atom at the 7-position of the quinoline ring was found to be particularly favorable for activity against M. tuberculosis.

For the neuroprotective benzyloxy benzamide derivatives, SAR analysis has guided the optimization of these compounds. Modifications to the benzyloxy and benzamide portions of the molecule have been systematically explored to enhance neuroprotective activity and improve drug-like properties. These studies have led to the identification of compounds with improved potency and pharmacokinetic profiles. frontiersin.org

The development of tesmilifene and its analogues has also been informed by SAR studies. The specific arrangement of the benzyloxy group, the phenoxy ring, and the diethylamine (B46881) moiety are all critical for its activity in targeting tumor-initiating cells. Alterations to this core structure can lead to significant changes in biological efficacy, highlighting the importance of the specific chemical architecture of these 2-(Benzyloxy)-1-ethanamine derivatives.

Computational and Theoretical Investigations

Molecular Docking Studies of 2-(Benzyloxy)-1-ethanamine Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) interacts with a protein's active site.

Studies on derivatives containing the benzyloxy moiety, such as safinamide (B1662184) analogues and benzyloxychalcones, have demonstrated the utility of molecular docking in identifying key interactions with biological targets. For instance, safinamide, which features a benzyloxy group, is a known inhibitor of monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease. nih.govnih.gov Docking studies of safinamide analogues have been crucial in understanding their binding mechanisms. nih.govresearchgate.net

Similarly, benzyloxychalcone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), a target for Alzheimer's disease. nih.gov Docking simulations for these compounds against the AChE receptor (PDB ID: 4EY7) revealed binding free energy values ranging from -11.6 to -12.0 kcal/mol, indicating strong binding potential. nih.gov

The primary goal of molecular docking is to elucidate the specific binding modes and the nature of the interactions between a ligand and its target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

In the case of safinamide analogues targeting MAO-B, docking simulations have highlighted the importance of hydrophobic interactions involving the benzyloxy group. nih.govresearchgate.net The simulations indicated that substituents on the benzyloxy ring play a critical role, with meta-position substituents engaging in favorable hydrophobic interactions, while para-position substituents can cause negative steric effects. nih.govresearchgate.net This level of detail allows for the rational design of more potent and selective inhibitors.

Quantitative Structure-Toxicity Relationship (QSTR) Studies for Derived Compounds

Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that attempt to predict the toxicity of chemicals based on their molecular structures. These in silico methods are valuable for screening out potentially toxic compounds early in the drug development process, reducing the need for extensive animal testing. mdpi.commdpi.com

While specific QSTR studies on 2-(Benzyloxy)-1-ethanamine derivatives are not extensively documented, the principles can be understood from studies on related aromatic compounds. nih.govnih.gov QSTR models are built by correlating molecular descriptors (numerical representations of a molecule's physicochemical properties) with experimentally determined toxicity data. imist.ma Descriptors can include parameters related to hydrophobicity (e.g., logP), electronic properties (e.g., HOMO/LUMO energies), and topology. nih.gov

For example, QSTR studies on nitroaromatic compounds have successfully used descriptors like the octanol-water partition coefficient (Kow) and the energy of the lowest unoccupied molecular orbital (E-LUMO) to predict toxicity. nih.gov A model for dinitro aromatic compounds showed a strong correlation (R = 0.926) using E-LUMO and the charge on the nitro group (QNO2) as descriptors. nih.gov Such models help identify the structural features that contribute most significantly to toxicity, providing a framework for designing safer chemical analogues.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The pharmacokinetic properties of a drug candidate, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME), are critical to its success. In silico ADME prediction tools are now standard in early-phase drug discovery to filter out compounds with poor pharmacokinetic profiles. nih.gov

For derivatives containing the benzyloxy pharmacophore, such as benzyloxychalcones, in silico ADME predictions have been performed to assess their drug-likeness. nih.govderpharmachemica.com These predictions often evaluate compliance with established guidelines like Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 Da, and a calculated logP greater than 5. worldscientific.commdpi.com

Studies on various chalcone (B49325) derivatives have shown that these compounds generally exhibit good predicted oral bioavailability. nih.govdergipark.org.tr Key predicted ADME parameters for benzyloxy-containing compounds are often presented in tabular format to allow for easy comparison and selection of the most promising candidates for further development.

ParameterDescriptionTypical Predicted Value for Benzyloxy Derivatives
Molecular Weight (MW)Mass of the molecule (g/mol).< 500
logP (o/w)Octanol-water partition coefficient, a measure of lipophilicity.~5.0 - 5.8 derpharmachemica.com
H-bond DonorsNumber of hydrogen bond donors.< 5
H-bond AcceptorsNumber of hydrogen bond acceptors.< 10
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms, predicts drug transport properties.< 130 Ų derpharmachemica.com
Gastrointestinal (GI) AbsorptionPrediction of absorption from the gut.High dergipark.org.tr
Blood-Brain Barrier (BBB) PermeationPrediction of the ability to cross the BBB.Variable (Yes/No) dergipark.org.tr

Advanced Computational Chemistry Approaches for Understanding Reactivity and Selectivity

Beyond docking and ADME predictions, advanced computational chemistry methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are employed to gain a deeper understanding of molecular properties. mdpi.com These methods can calculate electronic structure, orbital energies (HOMO and LUMO), molecular electrostatic potential (MESP), and various reactivity descriptors. nih.gov

DFT calculations can elucidate the reactivity and selectivity of molecules. For example, by analyzing the Fukui functions and dual descriptors derived from DFT, researchers can identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.com This is invaluable for predicting reaction outcomes and understanding metabolic pathways. For instance, in one study, atoms with negative f0 values were identified as nucleophilic in nature. mdpi.com

The molecular electrostatic potential (MESP) map is another powerful tool. It visualizes the charge distribution around a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This information helps in understanding non-covalent interactions, which are fundamental to ligand-receptor binding. nih.gov For complex chemical reactions, computational methods can model transition states and reaction pathways, providing insights into reaction kinetics and thermodynamics that are often difficult to obtain experimentally. nih.govmdpi.com These advanced approaches provide a granular, electron-level view of the chemical behavior of 2-(benzyloxy)-1-ethanamine derivatives, complementing the broader predictions from docking and QSTR studies.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of 2-(Benzyloxy)-1-ethanamine. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map of the molecule can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The primary amine protons (-NH₂) typically appear as a broad singlet. The protons of the two methylene (B1212753) groups (-CH₂-) exhibit distinct signals, with their chemical shifts influenced by the adjacent oxygen and nitrogen atoms. The benzylic protons (-O-CH₂-Ph) and the aromatic protons of the phenyl group resonate in characteristic downfield regions.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Each carbon atom in the ethylamine (B1201723) backbone, the benzylic position, and the phenyl ring will produce a unique signal. The chemical shifts are indicative of the carbon's hybridization and its bonding to electronegative atoms like oxygen and nitrogen.

Based on established chemical shift ranges for similar functional groups, the expected signals for 2-(Benzyloxy)-1-ethanamine are summarized below. pdx.eduoregonstate.edulibretexts.orgcompoundchem.com

NucleusAssignmentExpected Chemical Shift (δ, ppm)Notes
¹HAr-H (Aromatic)~7.2 - 7.4Multiplet corresponding to the five protons on the phenyl ring.
¹H-O-CH₂-Ph (Benzylic)~4.5Singlet, as there are no adjacent protons to couple with.
¹H-O-CH₂-CH₂-NH₂~3.5 - 3.7Triplet, coupled to the adjacent -CH₂-NH₂ protons.
¹H-O-CH₂-CH₂-NH₂~2.8 - 3.0Triplet, coupled to the adjacent -O-CH₂- protons.
¹H-NH₂ (Amine)Variable (~1.0 - 3.0)Broad singlet; chemical shift is concentration and solvent dependent.
¹³CC-Ar (Quaternary)~138The carbon atom of the phenyl ring attached to the benzylic group.
¹³CCH-Ar (Aromatic)~127 - 129Signals for the ortho, meta, and para carbons of the phenyl ring.
¹³C-O-CH₂-Ph (Benzylic)~73Benzylic carbon attached to the oxygen atom.
¹³C-O-CH₂-CH₂-NH₂~70Methylene carbon adjacent to the ether oxygen.
¹³C-O-CH₂-CH₂-NH₂~42Methylene carbon adjacent to the amine nitrogen.

Mass Spectrometry (MS and ESMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 2-(Benzyloxy)-1-ethanamine and to gain structural insights from its fragmentation patterns. The compound has a molecular formula of C₉H₁₃NO and a monoisotopic mass of approximately 151.10 Da. nih.gov

Under electron impact (EI) or electrospray ionization (ESI), the molecule is ionized to form a molecular ion (M⁺). This ion can then undergo fragmentation, breaking at its weakest bonds. The analysis of the mass-to-charge ratio (m/z) of these fragments helps to confirm the molecular structure.

Key fragmentation pathways for 2-(Benzyloxy)-1-ethanamine include:

Alpha-cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable [CH₂NH₂]⁺ fragment. miamioh.edu

Benzylic Cleavage: The formation of the highly stable benzyl (B1604629) or tropylium (B1234903) cation is a dominant process for benzyl-containing compounds.

Ether Cleavage: Cleavage can occur at the C-O bonds of the ether linkage.

The predicted major fragments are detailed in the following table.

m/z ValueProposed Fragment IonFragmentation Pathway
151[C₉H₁₃NO]⁺Molecular Ion (M⁺)
108[C₇H₈O]⁺Loss of •CH₂NH₂ radical
91[C₇H₇]⁺Formation of the stable tropylium cation via cleavage of the benzyl C-O bond.
77[C₆H₅]⁺Loss of a hydrogen molecule from the tropylium cation.
44[C₂H₆N]⁺Cleavage of the O-CH₂ bond.
30[CH₄N]⁺Alpha-cleavage, resulting in the [CH₂NH₂]⁺ ion. This is often the base peak for primary amines.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in 2-(Benzyloxy)-1-ethanamine. The molecule absorbs IR radiation at specific frequencies, causing its bonds to vibrate (stretch or bend). The resulting spectrum provides a molecular fingerprint.

The key functional groups in 2-(Benzyloxy)-1-ethanamine are the primary amine (-NH₂), the ether (C-O-C), the aromatic ring, and alkyl chains. The characteristic absorption bands expected in the IR spectrum are outlined below. ucla.eduvscht.czuc.edu

Frequency Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3300 - 3500N-H StretchPrimary Amine (-NH₂). Typically two bands for asymmetric and symmetric stretching. libretexts.org
3000 - 3100C-H StretchAromatic C-H (sp²).
2850 - 3000C-H StretchAliphatic C-H (sp³).
1550 - 1650N-H Bend (Scissoring)Primary Amine (-NH₂). libretexts.org
1450 - 1600C=C StretchAromatic Ring.
1000 - 1300C-O StretchEther linkage.
1000 - 1250C-N StretchAliphatic Amine. libretexts.org
690 - 900C-H Bend (Out-of-plane)Aromatic Ring substitution pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate the electron density and, consequently, the atomic positions, bond lengths, and bond angles.

As 2-(Benzyloxy)-1-ethanamine is a liquid at room temperature, X-ray crystallography would require the formation of a suitable crystalline salt or derivative, or analysis at very low temperatures. A search of publicly available crystallographic databases indicates that the crystal structure of 2-(Benzyloxy)-1-ethanamine has not been reported to date.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for assessing the purity and performing quantitative analysis of 2-(Benzyloxy)-1-ethanamine. These methods separate components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

A typical approach for analyzing this basic compound would involve reverse-phase (RP) chromatography. In RP-HPLC or RP-UPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol, with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.com UPLC technology, which utilizes smaller particle-size columns, offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and greater sensitivity. waters.com The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the benzene (B151609) ring absorbs (approx. 254 nm). By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately calculated.

Quality Control and Specification Method Development for Research-Grade Material

The development of robust quality control (QC) specifications is essential to ensure the consistency, purity, and identity of research-grade 2-(Benzyloxy)-1-ethanamine. These specifications are based on data derived from the analytical methods described above and are documented in a Certificate of Analysis (CoA). sigmaaldrich.cnthermofisher.com

Key quality control parameters and typical specifications for research-grade material are listed below. tcichemicals.comscbt.comtcichemicals.com

ParameterMethodTypical Specification
AppearanceVisual InspectionColorless to almost colorless clear liquid
IdentityNMR SpectroscopyThe spectrum conforms to the structure of 2-(Benzyloxy)-1-ethanamine.
PurityGas Chromatography (GC) or HPLC/UPLC≥98.0%
PurityNonaqueous Titration≥98.0%
Water ContentKarl Fischer TitrationSpecified limit (e.g., ≤0.5%)
Storage ConditionsN/AStore at room temperature in a cool, dark place under an inert gas. Air sensitive. tcichemicals.com

Q & A

Q. What are the key physicochemical properties of 2-(Benzyloxy)-1-ethanamine critical for experimental design?

Answer: The compound (CAS 38336-04-8) has a molecular weight of 151.21 g/mol, a boiling point of 241°C, and a density of 1.45 g/cm³. It requires storage at 2–8°C in dark conditions to prevent degradation . These properties inform solvent selection (e.g., polar aprotic solvents), reaction temperature limits, and storage protocols. Its flash point of 85°C highlights flammability risks during high-temperature reactions .

Q. How is 2-(Benzyloxy)-1-ethanamine typically synthesized, and what intermediates are involved?

Answer: A common route involves benzylation of ethanolamine derivatives. For example, 2-(benzyloxy)ethanol (CAS 622-08-2) can be converted to the target amine via amination or substitution reactions. The hydrochloride salt (CAS 10578-75-3) is often isolated for stability, with a melting point of 142–144°C . Key intermediates include benzyl-protected alcohols and amine precursors, requiring inert atmospheres to avoid oxidation.

Q. What safety precautions are necessary when handling 2-(Benzyloxy)-1-ethanamine?

Answer: The compound is classified as an irritant (Xi hazard symbol). Use fume hoods, nitrile gloves, and eye protection. Its flammability (flash point 85°C) necessitates avoiding open flames. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .

Q. What are common analytical techniques for characterizing 2-(Benzyloxy)-1-ethanamine?

Answer:

  • NMR spectroscopy : Confirms amine and benzyloxy proton environments (e.g., δ 3.6–3.8 ppm for –OCH2– and δ 7.2–7.4 ppm for aromatic protons).
  • HPLC : Monitors purity (>95% by GC) using C18 columns and UV detection at 254 nm .
  • Mass spectrometry : Validates molecular ion peaks (m/z 151.21 for [M+H]⁺) .

Q. How does the benzyloxy group influence the compound’s reactivity in nucleophilic reactions?

Answer: The benzyloxy group acts as a protecting group for hydroxyl or amine functionalities, enhancing solubility in organic solvents. It can be removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HCl in dioxane) . This protection is critical in multi-step syntheses to prevent unwanted side reactions.

Advanced Research Questions

Q. How is 2-(Benzyloxy)-1-ethanamine utilized in the synthesis of isoquinoline derivatives?

Answer: In , the compound serves as a precursor for (±)-7-benzyloxy-1,2,3,4-tetrahydroisoquinoline. Key steps include:

Condensation : Reacting with 3-(3-benzyloxy-4-methoxyphenyl)propanoic acid.

Bischler-Napieralski reaction : Cyclization to form the isoquinoline core.

Reductive methylation : Introduces methyl groups using formaldehyde and reducing agents.
This methodology enables access to bioactive alkaloids with potential anticancer properties .

Q. What challenges arise in purifying 2-(Benzyloxy)-1-ethanamine hydrochloride, and how are they addressed?

Answer: The hydrochloride salt (CAS 10578-75-3) is hygroscopic, complicating crystallization. Strategies include:

  • Recrystallization : From ethanol/ether mixtures under anhydrous conditions.
  • Column chromatography : Silica gel with eluents like dichloromethane/methanol (95:5) to remove polar impurities .
  • Lyophilization : For high-purity solid recovery in sensitive applications .

Q. How do contradictory data on melting points or spectral profiles arise, and how should researchers resolve them?

Answer: Discrepancies may stem from polymorphic forms or residual solvents. For example:

  • Melting point variations : The hydrochloride salt is reported at 142–144°C but may differ due to hydration.
  • NMR shifts : Trace moisture can broaden amine proton peaks. Dry samples over molecular sieves and use deuterated solvents.
    Cross-validate with differential scanning calorimetry (DSC) and X-ray crystallography .

Q. What role does 2-(Benzyloxy)-1-ethanamine play in developing G protein-biased beta-1 adrenergic receptor modulators?

Answer: In , the amine is coupled with epoxy intermediates to synthesize (S)-1-(4-(benzyloxy)phenoxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. Key steps:

Epoxide ring-opening : Reacting with 2-(2-methoxyphenoxy)ethanamine at 50°C in iPrOH.

Purification : Silica column chromatography with ethyl acetate/hexane gradients.
This yields brain-permeable ligands with reduced cardiovascular side effects .

Q. How can researchers assess the stability of 2-(Benzyloxy)-1-ethanamine under varying pH and temperature conditions?

Answer:

  • pH stability studies : Use buffer solutions (pH 1–13) and monitor degradation via HPLC. The compound is stable in neutral to mildly acidic conditions but hydrolyzes in strong bases.
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks benzyloxy group degradation under UV exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.